4-(Oxolan-3-yl)phenyl fluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxolan-3-yl)phenyl fluoranesulfonate is a fascinating chemical compound with diverse scientific applications. This compound is known for its unique structure, which includes an oxolane ring attached to a phenyl group, further bonded to a fluoranesulfonate group. This combination of functional groups imparts distinct chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yl)phenyl fluoranesulfonate typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening polymerization of tetrahydrofuran.
Attachment to Phenyl Group: The oxolane ring is then attached to a phenyl group through a Friedel-Crafts alkylation reaction, using a suitable catalyst such as aluminum chloride.
Introduction of Fluoranesulfonate Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-yl)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the fluoranesulfonate group to a sulfonic acid group.
Substitution: Nucleophilic substitution reactions can replace the fluoranesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(Oxolan-3-yl)phenyl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yl)phenyl fluoranesulfonate involves its interaction with specific molecular targets. The oxolane ring and fluoranesulfonate group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Oxolan-3-yl)phenyl sulfonate: Lacks the fluorine atom, resulting in different chemical properties.
4-(Oxolan-3-yl)phenyl sulfate: Contains a sulfate group instead of a fluoranesulfonate group, affecting its reactivity.
4-(Oxolan-3-yl)phenyl phosphate: Features a phosphate group, leading to distinct biological activities.
Uniqueness
4-(Oxolan-3-yl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11FO4S |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(4-fluorosulfonyloxyphenyl)oxolane |
InChI |
InChI=1S/C10H11FO4S/c11-16(12,13)15-10-3-1-8(2-4-10)9-5-6-14-7-9/h1-4,9H,5-7H2 |
InChI Key |
FZMQQBIFIKXSMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.